molecular formula C9H8Cl2O2 B1499052 2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone CAS No. 51488-82-5

2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone

Cat. No.: B1499052
CAS No.: 51488-82-5
M. Wt: 219.06 g/mol
InChI Key: TYYJJFSXSGEJBJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone ( 51488-82-5) is an organic compound with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219.06 g/mol . This compound features a reactive α-chlorinated ketone group adjacent to a substituted aromatic ring, making it a valuable and versatile electrophilic building block in modern organic synthesis. As part of the α-haloketone family, this compound serves as a crucial intermediate for constructing complex molecules. Its high reactivity allows for further functionalization through nucleophilic substitution reactions, enabling researchers to introduce various functional groups and create sophisticated target structures . In pharmaceutical research, such intermediates are fundamental in the development of novel active compounds, including potential kinase inhibitors and other therapeutic agents . Furthermore, its utility extends to the agrochemical sector for the synthesis of pesticides and herbicides, contributing to the development of new crop protection solutions . The compound is also frequently employed in heterocyclic chemistry, where it is used to form important ring systems commonly found in many biologically active molecules . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate personal protective equipment (PPE) in a well-ventilated place and avoid contact with skin, eyes, and the formation of dust and aerosols .

Properties

IUPAC Name

2-chloro-1-(2-chloro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYJJFSXSGEJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656187
Record name 2-Chloro-1-(2-chloro-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51488-82-5
Record name 2-Chloro-1-(2-chloro-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Halogenation of 1-(2-chloro-4-methoxyphenyl)ethanone

A common method involves starting with 1-(2-chloro-4-methoxyphenyl)ethanone, which is then subjected to alpha-chlorination to introduce the chlorine atom on the ethanone side chain.

  • Starting Material: 1-(2-chloro-4-methoxyphenyl)ethanone.
  • Reagents: Chlorinating agents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS).
  • Conditions: Typically carried out under controlled temperature (0–25°C) and inert atmosphere to avoid over-chlorination.
  • Outcome: Selective chlorination at the alpha position to the carbonyl group yields this compound.

This method benefits from the availability of the starting ketone and the selectivity of chlorination reagents, allowing for good yields and purity.

Direct Synthesis from 2-Chloro-4-methoxyacetophenone

Another approach involves the direct alpha-chlorination of 2-chloro-4-methoxyacetophenone:

  • Step 1: Synthesis of 2-chloro-4-methoxyacetophenone by Friedel-Crafts acylation of 1-chloro-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
  • Step 2: Alpha-chlorination of the acetophenone using chlorinating agents (e.g., SO2Cl2 or NCS).
  • Step 3: Purification by recrystallization or chromatography.

This route is preferred for industrial scale due to the straightforwardness of Friedel-Crafts acylation and the commercial availability of starting materials.

Reaction Conditions and Optimization

Step Reagents/Catalysts Solvent Temperature Time Notes
Friedel-Crafts Acylation Acetyl chloride, AlCl3 Dichloromethane or CS2 0–25°C 1–3 hours Anhydrous conditions to prevent hydrolysis
Alpha-Chlorination Sulfuryl chloride or NCS CCl4, CH2Cl2, or Acetonitrile 0–25°C 1–4 hours Control temperature to avoid poly-chlorination
Purification Recrystallization or chromatography Ethanol, Hexane Ambient - Ensures removal of unreacted starting materials and byproducts

Research Findings and Analytical Data

  • Selectivity: Alpha-chlorination of acetophenone derivatives is highly selective under controlled conditions, minimizing side reactions such as over-chlorination or ring chlorination.
  • Yield: Reported yields for alpha-chlorination steps typically range from 70% to 90%, depending on the reagent and reaction conditions.
  • Purity: Purification techniques such as recrystallization from ethanol or chromatographic separation yield products with high purity (>98%).
  • Solubility and Formulation: The compound is soluble in organic solvents like DMSO, ethanol, and acetone, facilitating its use in downstream applications. For in vivo formulations, DMSO master liquids diluted with corn oil or PEG300-based solvents are used to maintain clarity and stability.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Advantages Disadvantages
Alpha-chlorination of 1-(2-chloro-4-methoxyphenyl)ethanone 1-(2-chloro-4-methoxyphenyl)ethanone SO2Cl2, NCS High selectivity, good yields Requires availability of starting ketone
Friedel-Crafts acylation + alpha-chlorination 1-chloro-4-methoxybenzene + acetyl chloride AlCl3, SO2Cl2, NCS Industrial scalability, commercially available reagents Requires strict anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are typical reducing agents.

Major Products

    Substitution: Products include various substituted ethanones depending on the nucleophile used.

    Oxidation: Major products are carboxylic acids or ketones.

    Reduction: Alcohols or alkanes are the primary products.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₉H₈Cl₂O₂
  • Molecular Weight : Approximately 203.07 g/mol
  • Physical State : White to off-white crystalline solid
  • Melting Point : 100 °C to 102 °C

The compound's structure features two chloro groups and a methoxy group, which significantly influence its reactivity and applications in synthesis.

Scientific Research Applications

1. Pharmaceutical Intermediates

  • 2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow it to participate in nucleophilic substitution reactions, making it a valuable building block for creating complex molecules used in drug development .

2. Organic Synthesis

  • The compound serves as a precursor in the synthesis of other organic compounds. Researchers have reported using it in the preparation of heterocyclic compounds that exhibit biological activity. For instance, studies have demonstrated its role in synthesizing pyrazole derivatives, which have shown promise as anticancer agents .

3. Material Science

  • In material science, this compound is explored for its potential use in developing new materials with specific properties due to its chemical structure. This includes applications in coatings and polymers where enhanced reactivity is beneficial.

Case Studies

Case Study 1: Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives synthesized from this compound. One study reported that compounds derived from this ketone exhibited low cytotoxicity against leukemia and colon cancer cell lines while maintaining effective growth inhibition .

Case Study 2: Synthesis of Heterocycles
Another research effort focused on using this compound to synthesize novel heterocycles that display significant biological activity. The synthesized pyrazole derivatives were evaluated for their pharmacological properties, indicating potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The pathways involved include the formation of intermediates that facilitate the substitution or addition reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related chloro-methoxy acetophenones to assess the impact of substituent positions and electronic effects:

Compound Name CAS Number Substituents (Phenyl Ring) Substituents (Ethanone) Molecular Weight (g/mol) Key Applications/Reactivity
2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone 51488-82-5 2-Cl, 4-OCH₃ 2-Cl 223.06 Pharmaceutical intermediates
2-Chloro-1-(4-methoxyphenyl)ethanone Not specified 4-OCH₃ 2-Cl 184.62 Darzens condensation reactions
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone 4783-90-8 2-OCH₃, 4-OCH₃ 2-Cl 214.65 Organic synthesis
2-Chloro-1-(3-hydroxy-4-methoxyphenyl)ethanone 55761-46-1 3-OH, 4-OCH₃ 2-Cl 200.62 Fries rearrangement studies
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone 22307-95-5 4-Cl, 2-OH 2-Cl 219.07 Cyclization reactions

Key Observations :

  • Substituent Position : The position of chlorine and methoxy groups significantly affects electronic properties. For instance, the 2-chloro-4-methoxy substitution in the target compound enhances electron-withdrawing effects compared to 4-methoxy derivatives .
  • Hydroxy vs.
  • Steric Effects: Bulky substituents like tert-butyl (e.g., 2-Chloro-1-[4-tert-butyl-2-hydroxyphenyl]ethanone) reduce reaction rates in Friedel-Crafts syntheses due to steric hindrance .

Comparison of Yields :

  • Fries rearrangement typically yields 40–60% for hydroxy-methoxy derivatives .
  • Friedel-Crafts reactions for tert-butyl-substituted compounds show lower yields (~10%) due to steric challenges .

Physical Properties

Compound Melting Point (°C) Solubility Trends
This compound Not reported Moderate in organic solvents
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone 88–90 Soluble in DCM, ethanol
2-Chloro-1-(3-hydroxy-4-methoxyphenyl)ethanone Not reported High in polar solvents
2-Chloro-1-(4-hydroxy-3-nitrophenyl)ethanone 163–164 Low in non-polar solvents

Trends :

  • Melting Points : Increase with nitro or hydroxyl groups due to enhanced intermolecular hydrogen bonding (e.g., 163–164°C for nitro derivatives ).
  • Solubility : Methoxy groups improve solubility in organic solvents, while hydroxyl groups enhance water solubility .

Biological Activity

2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone, a compound belonging to the class of substituted ketones, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8Cl2OC_9H_8Cl_2O, indicating the presence of two chlorine atoms and a methoxy group on the aromatic ring. This structural configuration is crucial for its biological activity, particularly in modulating various biochemical pathways.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial function. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in colon cancer cells, suggesting its role as a potential chemotherapeutic agent .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide synthesis in macrophages, thereby mitigating inflammatory responses .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various ketones, this compound was tested against clinical isolates of bacteria. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, outperforming several conventional antibiotics in terms of effectiveness against resistant strains .

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the anticancer effects of this compound involved treating human colorectal cancer cells with varying concentrations (0–100 µM). Flow cytometry analysis revealed that concentrations above 50 µM significantly increased apoptotic cell populations compared to untreated controls, highlighting its potential as an adjuvant therapy in cancer treatment .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and promoting mitochondrial membrane permeabilization.
  • Cytokine Regulation : The compound modulates inflammatory responses by inhibiting NF-kB signaling pathways, thereby reducing the expression of pro-inflammatory cytokines.

Q & A

Q. What are the common synthetic routes for 2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone, and how are reaction conditions optimized?

The compound is typically synthesized via the Hoesch reaction , where chloroacetonitrile reacts with substituted phenols under acidic conditions (e.g., HCl catalyst) at elevated temperatures (80–100°C) . Alternative methods include chlorination of precursor ketones using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . Key optimization parameters include:

  • Temperature control : Higher temperatures accelerate reaction rates but may promote side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance reactant solubility and stability .
  • pH monitoring : Acidic conditions (pH < 3) are critical for protonating intermediates in the Hoesch reaction .

Q. How is the compound characterized structurally and spectroscopically?

Structural confirmation involves:

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles with precision (e.g., C-Cl bond: 1.74 Å) .
  • Spectroscopy :
  • ¹³C NMR : Peaks at ~200 ppm confirm the ketone carbonyl group.
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .
    • Mass spectrometry : Molecular ion peaks at m/z 218.63 (C₉H₉ClO₃⁺) align with the molecular formula .

Q. What solvents and reaction conditions are optimal for its stability and derivatization?

  • Stability : The compound is sensitive to moisture and light. Storage in anhydrous DMSO or DMF under inert gas (N₂/Ar) is recommended .
  • Derivatization : Nucleophilic substitutions (e.g., with amines or thiols) require mild bases (e.g., K₂CO₃) in acetone or THF at 60–80°C .

Advanced Research Questions

Q. How can conflicting data on synthesis yields be resolved through mechanistic studies?

Discrepancies in reported yields (e.g., 60–85%) arise from variations in:

  • Chlorinating agents : SOCl₂ vs. HCl (SOCl₂ offers higher purity but requires strict anhydrous conditions) .
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring influence reaction kinetics and regioselectivity . Method : Kinetic profiling via HPLC or GC-MS under controlled conditions identifies rate-limiting steps .

Q. What intermediates are critical in its synthesis, and how are they analyzed?

Key intermediates include:

  • Enol ethers : Detected via ¹H NMR (δ 5.2–5.8 ppm for vinyl protons) during Hoesch reactions .
  • Chlorinated ketones : Characterized by X-ray diffraction to confirm stereochemistry . Advanced analysis : Time-resolved FTIR tracks intermediate formation in real-time .

Q. How do computational models predict its reactivity and biological interactions?

  • DFT calculations : Predict electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack, validated by experimental kinetic data .
  • Molecular docking : Identifies potential enzyme targets (e.g., cytochrome P450 isoforms) by simulating binding affinities . Software : Gaussian 16 for energy minimization; AutoDock Vina for protein-ligand interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone
Reactant of Route 2
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2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone

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